molecular formula C22H20N4OS3 B2569988 N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 946237-24-7

N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2569988
CAS No.: 946237-24-7
M. Wt: 452.61
InChI Key: HHFDAFNBCPSSHP-UHFFFAOYSA-N
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Description

This compound features a pyridazine core linked to a 4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl moiety via a sulfanyl bridge. The acetamide group is substituted with a 4-ethylphenyl ring, contributing to its hydrophobic and steric profile.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS3/c1-3-15-6-8-16(9-7-15)24-19(27)13-29-20-11-10-17(25-26-20)21-14(2)23-22(30-21)18-5-4-12-28-18/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFDAFNBCPSSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be synthesized through a cyclization reaction with appropriate reagents.

    Pyridazine Ring Formation: The pyridazine ring can be introduced via a condensation reaction with hydrazine derivatives.

    Coupling Reactions: The thiazole and pyridazine rings can be coupled using cross-coupling reactions such as Suzuki or Heck coupling.

    Final Assembly: The final compound can be assembled by introducing the acetamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Pyridazine vs. Pyridine/Triazole

The target compound’s pyridazine ring distinguishes it from analogs like N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (), which use pyridine or 1,2,4-triazole cores. Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to pyridine’s aromaticity .

Thiazole vs. Triazole

The 1,3-thiazole ring in the target compound contrasts with triazole-based derivatives (e.g., 2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide in ). Thiazoles often improve metabolic stability, while triazoles may enhance hydrogen-bonding interactions .

Substituent Analysis

Thiophene vs. Furan/Pyridine

The thiophen-2-yl group in the target compound is replaced by furan-2-yl or pyridin-2-yl in analogs (e.g., 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide in ).

Aryl Acetamide Variations
  • 4-Ethylphenyl : The target compound’s 4-ethylphenyl group provides moderate steric bulk, balancing solubility and target affinity.
  • Biphenyl : Derivatives like N-(biphenyl-2-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () exhibit extended π-π stacking capabilities, which may improve binding to hydrophobic enzyme pockets .

Pharmacological Activity Trends

  • Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., chloro, methoxy) on aryl rings demonstrated enhanced activity against E. coli and S. aureus (). The target compound’s thiophene and ethyl groups may similarly modulate activity .
  • Anti-inflammatory/Anti-exudative Effects: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative activity comparable to diclofenac. The pyridazine-thiazole scaffold may offer unique cytokine inhibition pathways .
  • Antiproliferative Potential: Hydroxyacetamide derivatives () with imidazolone and triazole moieties inhibited cancer cell proliferation, suggesting the target compound’s thiazole-pyridazine system could be explored for similar applications .

Structural Elucidation

Crystallographic data for related compounds (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide in ) were resolved using SHELX software, indicating standard practices for confirming the target compound’s structure .

Data Tables

Compound ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazine-Thiazole 4-Ethylphenyl, Thiophen-2-yl N/A (Structural focus) -
KA3 () 1,2,4-Triazole Pyridin-4-yl, Chlorophenyl Antimicrobial (MIC: 8 µg/mL)
1,2,4-Triazole 4-Fluorophenyl, Thiophen-2-yl Not reported
1,2,4-Triazole Biphenyl-2-yl, Pyridin-2-yl Not reported
FP7 () Imidazolone-Triazole Hydroxyethyl, Methoxyphenyl Antiproliferative (IC₅₀: 12 µM)

Biological Activity

N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity. The presence of a thiazole ring and a pyridazine moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and pyridazine structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • Compounds with thiazole rings have been reported to inhibit cell proliferation by inducing apoptosis in cancer cells. They may also interfere with signaling pathways such as AKT/mTOR, which are crucial for cancer cell survival and growth .
    • A study on similar compounds indicated that they could downregulate the expression of pro-survival proteins like VEGF and HIF-1α in breast cancer cells .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)1.27Induces apoptosis
Compound BA549 (lung cancer)1.50Inhibits AKT/mTOR pathway
Compound CHeLa (cervical cancer)1.31Reduces VEGF expression

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal pathogens.

  • Research Findings :
    • Studies have demonstrated that thiazole-containing compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been investigated using various assays.

  • Experimental Data :
    • The DPPH radical scavenging assay revealed that certain derivatives possess strong antioxidant activity, comparable to established antioxidants like vitamin C .
CompoundDPPH Scavenging Activity (%)
Compound D85% at 100 µM
Compound E75% at 100 µM
Vitamin C90% at 100 µM

Case Studies

Several case studies have focused on the biological activities of thiazole and pyridazine derivatives:

  • Study on Thiazolidinones :
    • A study published in Pharmaceutical Research reported the synthesis of novel thiazolidinone derivatives with enhanced anticancer activity against MCF-7 cells, emphasizing structure–activity relationships that can be applied to the design of new compounds .
  • Antimicrobial Screening :
    • Another research highlighted the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .

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